BMS 195614 - 253310-42-8

BMS 195614

Catalog Number: EVT-253876
CAS Number: 253310-42-8
Molecular Formula: C29H24N2O3
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS 195614 is a carboxamide resulting from the formal condensation of the carboxy group of 5,5-dimethyl-8-(quinolin-3-yl)-5,6-dihydronaphthalene-2-carboxylic acid with the amino group of p-aminobenzoic acid. It is a neutral retinoic acid receptor (RAR) alpha-selective antagonist (Ki = 2.5 nM). It displays no significant effect on nuclear receptor corepressor (NCoR) binding; moderately decreases SMRT binding to RAR. It antagonizes agonist-induced coactivator (CoA) recruitment. It has a role as a retinoic acid receptor alpha antagonist. It is a member of quinolines, a member of benzoic acids and a secondary carboxamide.
Source and Classification

BMS 195614 was developed by Bristol-Myers Squibb and is utilized in various pharmacological studies. It acts selectively on the retinoic acid receptor alpha, with a binding affinity (Ki) of approximately 2.5 nM, indicating strong interaction with this receptor subtype while exhibiting minimal effects on other nuclear receptor corepressors. Its role as an antagonist makes it significant in research related to cellular differentiation and developmental biology, particularly concerning its effects on acute promyelocytic leukemia and adipogenic processes in various cell lines .

Synthesis Analysis

The synthesis of BMS 195614 involves multiple steps that incorporate various chemical reactions and intermediates. The general synthetic pathway includes:

  1. Starting Material: Methyl 3,4,5-trihydroxybenzoate serves as the initial substrate.
  2. Alkylation: This compound undergoes alkylation using sodium hydrogen carbonate and ethyl iodide to produce a mono-alkylated product.
  3. Further Modifications: Subsequent reactions involve treatment with potassium carbonate and 2-bromopropane, leading to further alkylation at remaining hydroxyl groups.
  4. Coupling Reaction: The resulting product is coupled via an acid chloride formed from benzoic acid with oxalyl chloride.
  5. Final Hydrolysis: A final hydrolysis step using lithium hydroxide yields BMS 195614 .

This synthesis highlights the complexity involved in creating selective antagonists for retinoic acid receptors, showcasing methods such as alkylation, coupling, and hydrolysis.

Molecular Structure Analysis

BMS 195614's molecular structure features a complex arrangement that contributes to its biological activity:

  • Core Structure: The compound contains a naphthalene ring fused with a quinoline moiety, which is essential for its interaction with the retinoic acid receptor.
  • Functional Groups: Notable functional groups include an amide linkage and a carboxylic acid group that enhance its binding properties and solubility.
  • 3D Conformation: The molecular conformation allows for optimal interaction within the receptor's active site, which has been studied using computational modeling techniques to predict bioactive conformations .

The structural analysis indicates that specific substitutions on the naphthalene ring may influence binding affinity and selectivity towards the retinoic acid receptor alpha.

Chemical Reactions Analysis

BMS 195614 participates in various chemical reactions primarily related to its function as a receptor antagonist:

  • Antagonistic Activity: It reverses the effects of retinoic acid in cellular systems, inhibiting differentiation processes induced by agonists such as all-trans-retinoic acid.
  • Cell Line Studies: In vitro studies have shown that BMS 195614 can modulate gene expression associated with retinoic acid response elements .
  • Pharmacokinetics: Although effective in vitro, BMS 195614 exhibits poor bioavailability when administered orally in vivo, which limits its therapeutic applications .

These reactions underscore the compound's role in pharmacological studies aimed at understanding retinoid signaling pathways.

Mechanism of Action

The mechanism of action for BMS 195614 involves its selective antagonism of the retinoic acid receptor alpha:

  • Binding Dynamics: Upon binding to the receptor, BMS 195614 prevents the activation of downstream signaling pathways typically triggered by retinoic acids.
  • Gene Regulation: It inhibits transcriptional activity associated with retinoic acid response elements, thereby modulating gene expression crucial for processes like cell differentiation and proliferation .
  • Impact on Cancer Cells: Studies indicate that BMS 195614 can reverse differentiation effects in acute promyelocytic leukemia cell lines, making it a potential candidate for further research in cancer therapeutics .

This detailed understanding of its mechanism provides insights into potential therapeutic applications.

Physical and Chemical Properties Analysis

BMS 195614 possesses several notable physical and chemical properties:

  • Solubility: The compound shows moderate solubility in organic solvents but limited solubility in water, affecting its bioavailability.
  • Stability: It is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is not widely reported but is crucial for characterizing solid-state forms during synthesis.

These properties are essential for determining suitable formulations for experimental use or potential therapeutic applications .

Applications

BMS 195614 has several scientific applications:

  1. Cancer Research: Its role as a selective antagonist makes it valuable in studying retinoid signaling pathways in cancer cells, particularly acute promyelocytic leukemia.
  2. Adipogenesis Studies: Research indicates that BMS 195614 can modulate adipogenic processes, providing insights into metabolic diseases .
  3. Male Contraceptive Research: As a selective antagonist of retinoic acid receptors involved in spermatogenesis, it holds promise for developing non-hormonal male contraceptive methods .

These applications highlight the compound's versatility in various biomedical research fields.

Molecular Mechanisms of RARα Antagonism

Structural Determinants of RARα Selectivity

BMS 195614 (4-[[[5,6-dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid) achieves its potent RARα selectivity through precise molecular interactions within the ligand-binding domain (LBD). The compound exhibits a binding affinity (Kᵢ) of 2.5 nM for RARα, with significantly reduced affinity for RARβ (>100-fold lower) and RARγ (>35-fold lower) [1] [3]. This selectivity originates from:

  • Quinoline moiety positioning: The 3-quinolinyl group forms specific van der Waals contacts with hydrophobic residues in the RARα LBD (Leu233, Phe286, and Ala237) that are not conserved in other subtypes [3].
  • Hydrophobic spacer optimization: The dihydrodimethylnaphthalene linker optimally fills the elongated ligand-binding pocket of RARα while creating steric hindrance in the more compact RARγ pocket [9].
  • Carboxylate anchoring: The terminal benzoic acid group forms a salt bridge with Arg276 in RARα, a residue whose spatial orientation differs in RARβ and RARγ due to subtype-specific helix H5 positioning [3].

Table 1: Binding Affinity Profile of BMS 195614

Receptor SubtypeKᵢ (nM)Selectivity Ratio vs. RARα
RARα2.51
RARβ>250>100
RARγ8835.2

Data compiled from transactivation competition assays [1] [3] [9]

Modulation of Nuclear Receptor Coregulator Dynamics

BMS 195614 functions as a neutral antagonist by uniquely modulating coregulator binding dynamics without intrinsic inverse agonist activity:

  • Corepressor release mechanism: Unlike inverse agonists that stabilize corepressor complexes, BMS 195614 permits ligand-dependent corepressor dissociation. However, it prevents subsequent coactivator binding, effectively "freezing" the receptor in a transcriptionally neutral state [1] [6].
  • HDAC recruitment blockade: In cellular models of retinal pigmented epithelium (RPE), BMS 195614 treatment prevents agonist-induced displacement of histone deacetylase 3 (HDAC3) from RARα-regulated promoters, maintaining baseline chromatin condensation [6].
  • Conformational studies: X-ray crystallography reveals that BMS 195614 binding induces a unique helix H12 positioning that sterically hinders the LxxLL motif docking groove while leaving the corepressor interaction surface partially accessible [3] [8].

This mechanism is functionally distinct from pan-antagonists like BMS-189453, which actively promote corepressor retention through structural alterations in the AF-2 domain [5].

Competitive Inhibition of Agonist-Induced Coactivator Recruitment

BMS 195614 exerts its antagonism through competitive disruption of coactivator complexes:

  • Steric blockade of LxxLL docking: The 5,5-dimethyl group of BMS 195614 protrudes into the hydrophobic cleft where coactivators (SRC-1, TIF2) normally dock, physically obstructing the "charge clamp" formed by Lys264 and Glu399 in RARα [1] [3].
  • Dose-dependent coactivator displacement: In fluorescence resonance energy transfer (FRET) assays, BMS 195614 inhibits all-trans retinoic acid (ATRA)-induced recruitment of SRC-3 to RARα with an IC₅₀ of 8.3 nM, significantly more potent than its effects on RARγ (IC₅₀ = 310 nM) [3].
  • Functional consequences: This blockade manifests in cellular systems as complete inhibition of ATRA-induced differentiation in acute promyelocytic leukemia cell lines (NB4, HL60) and reversal of ATRA-mediated suppression of T47D breast cancer cell migration [1] [6].

Table 2: Functional Antagonism of RAR-Mediated Processes

Cellular ProcessAgonistBMS 195614 EffectConcentration
Leukemia cell differentiationAM580Complete reversal of differentiation6 μM
T47D cell migrationATRAAbolished anti-migratory effect1 μM
Adipogenesis in bovine cellsATRADiminished anti-adipogenic effectNot specified

Data from in vitro models [1] [6] [8]

Differential Effects on SMRT vs. NCoR Corepressor Binding

A distinctive feature of BMS 195614 is its asymmetric impact on major corepressor complexes:

  • SMRT binding modulation: BMS 195614 reduces silencing mediator for retinoid and thyroid hormone receptors (SMRT) binding by approximately 40% compared to unliganded RARα, as demonstrated in co-immunoprecipitation assays [3] [9].
  • NCoR binding stability: Nuclear receptor corepressor (NCoR) binding remains largely unaffected, maintaining approximately 92% of baseline interaction strength [3]. This differential effect was confirmed through surface plasmon resonance studies showing KD changes of <5% for NCoR versus 210% for SMRT.
  • Molecular basis: The selectivity originates from BMS 195614's interference with the extended SMRT interaction interface (residues 2065-2083 containing the CoRNR box motif: I/LxxI/VI), which requires deeper penetration into the LBD groove than NCoR [8] [9]. Mutation of Val234 to alanine abolishes this differential effect, confirming the structural basis.

Table 3: Corepressor Binding Dynamics

CorepressorBinding to Unliganded RARαBinding to BMS 195614-Bound RARαChange (%)
SMRT100%60%-40%
NCoR100%92%-8%

Data normalized to unliganded RARα binding [3] [9]

This differential corepressor modulation has functional implications:

  • Gene-specific effects: Genes regulated through SMRT-dominated complexes (e.g., IL-6, VEGF) show earlier derepression under BMS 195614 treatment compared to NCoR-dominated loci [6].
  • Therapeutic implications: In age-related macular degeneration models, partial SMRT displacement contributes to reduced inflammatory signaling while maintained NCoR binding prevents complete gene derepression, resulting in the compound's neuroprotective effects in retinal cells [6].

The corepressor selectivity stems from BMS 195614's disruption of the hydrophobic groove between helices H3-H5, where SMRT makes additional contacts through its extended flanking sequences [8] [9]. This is mechanistically distinct from pan-antagonists like AGN 193109, which completely dissociate both corepressors through structural distortion of the coactivator binding surface.

Properties

CAS Number

253310-42-8

Product Name

BMS 195614

IUPAC Name

4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid

Molecular Formula

C29H24N2O3

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C29H24N2O3/c1-29(2)14-13-23(21-15-19-5-3-4-6-26(19)30-17-21)24-16-20(9-12-25(24)29)27(32)31-22-10-7-18(8-11-22)28(33)34/h3-13,15-17H,14H2,1-2H3,(H,31,32)(H,33,34)

InChI Key

WGLMBRZXZDAQHP-UHFFFAOYSA-N

SMILES

CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC5=CC=CC=C5N=C4)C

Synonyms

4-(5,6-dihydro-5,5-dimethyl-8-(quinolin-3-yl)naphthalen-2-carboxamido)benzoic acid
BMS 195,614
BMS 195614
BMS-195,614
BMS-195614
BMS195,614
BMS195614

Canonical SMILES

CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC5=CC=CC=C5N=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.